molecular formula C13H21N3O4 B13978050 4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13978050
M. Wt: 283.32 g/mol
InChI Key: XQXKVCGBQIMRDI-UHFFFAOYSA-N
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Description

4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a tert-butyl ester group

Preparation Methods

The synthesis of 4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups using reagents like alkyl halides.

    Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions

Scientific Research Applications

4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. The piperidine ring can enhance the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and piperidine-containing molecules. For example:

4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to the combination of these two functional groups, offering unique chemical and biological properties.

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 4-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)16-6-4-9(5-7-16)11-15-14-10(8-17)19-11/h9,17H,4-8H2,1-3H3

InChI Key

XQXKVCGBQIMRDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)CO

Origin of Product

United States

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